molecular formula C6H7ClN2O B1486201 2-(Chloromethyl)-5-cyclopropyl-1,3,4-oxadiazole CAS No. 915924-77-5

2-(Chloromethyl)-5-cyclopropyl-1,3,4-oxadiazole

Cat. No.: B1486201
CAS No.: 915924-77-5
M. Wt: 158.58 g/mol
InChI Key: GVBNJABCKFDKKD-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the class of compounds it belongs to and its common uses .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions leading to the formation of the desired compound from simpler starting materials. The synthesis analysis of a compound includes the methods of its synthesis, the reagents used, reaction conditions, and the yield of the product .


Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques like NMR, IR, UV-Vis, etc. These techniques provide information about the connectivity of atoms, the types of bonds, and the shape of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the compound reacts, the products formed, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

Physical properties include characteristics like melting point, boiling point, density, solubility, etc. Chemical properties refer to the reactivity of the compound with other substances .

Scientific Research Applications

Synthesis and Structural Studies

Research has explored the synthesis of various 2,5-disubstituted-1,3,4-oxadiazoles, including compounds structurally related to 2-(chloromethyl)-5-cyclopropyl-1,3,4-oxadiazole, demonstrating their potential in creating derivatives with insecticidal and fungicidal activities. These studies involve the synthesis of novel compounds through different chemical reactions, highlighting the versatility of the oxadiazole ring in facilitating diverse biological activities. The structural characterization of these compounds is confirmed using spectroscopic methods such as NMR, IR, and MS, with some studies also investigating their photoluminescent properties (Shi et al., 2001; Tong, 2011).

Biological Activities

The oxadiazole derivatives have been assessed for various biological activities. Some compounds show good insecticidal activities, indicating their potential in agricultural applications. For example, a study synthesized and evaluated new 2,5-disubstituted-1,3,4-oxadiazoles for insect growth regulatory activity against armyworm larvae, identifying compounds with significant efficacy (Shi et al., 2001). Additionally, fungicidal activities of synthesized compounds containing the oxadiazole moiety have been reported, suggesting their use in combating fungal infections (Mishra et al., 1993).

Material Science Applications

The oxadiazole ring's presence in compounds has also been explored for applications in material science, particularly in developing new luminescent materials. Studies have shown that these compounds exhibit strong purple fluorescence, indicating their potential use in optical materials and devices (Tong, 2011).

Mechanism of Action

The mechanism of action is typically used in the context of bioactive compounds. It refers to how the compound interacts with biological systems and produces its effects .

Safety and Hazards

The safety and hazards associated with a compound are determined through toxicological studies. This includes information on the compound’s toxicity, flammability, environmental impact, handling precautions, and disposal methods .

Future Directions

Future directions could involve potential applications of the compound, areas of research that need further exploration, and how the synthesis or use of the compound could be improved .

Properties

IUPAC Name

2-(chloromethyl)-5-cyclopropyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c7-3-5-8-9-6(10-5)4-1-2-4/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBNJABCKFDKKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90650876
Record name 2-(Chloromethyl)-5-cyclopropyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915924-77-5
Record name 2-(Chloromethyl)-5-cyclopropyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90650876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(chloromethyl)-5-cyclopropyl-1,3,4-oxadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Chloromethyl)-5-cyclopropyl-1,3,4-oxadiazole
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2-(Chloromethyl)-5-cyclopropyl-1,3,4-oxadiazole

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